molecular formula C16H12Cl2FNO2 B5772112 N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide

Cat. No.: B5772112
M. Wt: 340.2 g/mol
InChI Key: VMXWFFOHOMVJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide typically involves the reaction of 2,4-dichloroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-4-oxobutanamide: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.

    N-(4-fluorophenyl)-4-oxobutanamide: Lacks the dichlorophenyl group, leading to different chemical and biological properties.

    N-(2,4-dichlorophenyl)-4-(4-chlorophenyl)-4-oxobutanamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may influence its reactivity and interactions.

Uniqueness

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO2/c17-11-3-6-14(13(18)9-11)20-16(22)8-7-15(21)10-1-4-12(19)5-2-10/h1-6,9H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXWFFOHOMVJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.